Baliforsen

Description

Properties

CAS No. |

1698048-23-5 |

|---|---|

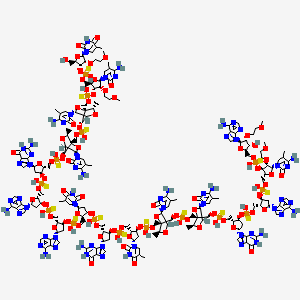

Molecular Formula |

C180H240N59O90P15S15 |

Molecular Weight |

5616 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C180H240N59O90P15S15/c1-70-34-226(168(248)209-134(70)181)159-124(278-24-20-274-16)120(324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)239-69-205-114-143(190)197-62-201-147(114)239)101(309-159)53-289-336(263,351)321-87-30-107(235-65-204-113-142(189)196-61-200-146(113)235)303-96(87)48-284-335(262,350)320-90-33-110(238-68-208-117-150(238)217-167(193)220-156(117)247)306-99(90)51-287-339(266,354)326-130-126-161(229-36-72(3)136(183)211-170(229)250)313-179(130,81(12)295-126)57-293-343(270,358)328-132-128-163(231-38-74(5)138(185)213-172(231)252)311-177(132,79(10)297-128)55-291-341(268,356)322-84-27-104(225-41-77(8)152(243)222-175(225)255)300-93(84)45-281-332(259,347)318-88-31-108(236-66-206-115-148(236)215-165(191)218-154(115)245)304-97(88)49-285-330(257,345)315-83-26-103(224-40-76(7)151(242)221-174(224)254)299-92(83)44-280-331(258,346)316-85-28-105(233-63-202-111-140(187)194-59-198-144(111)233)301-94(85)46-282-333(260,348)317-86-29-106(234-64-203-112-141(188)195-60-199-145(112)234)302-95(86)47-283-334(261,349)319-89-32-109(237-67-207-116-149(237)216-166(192)219-155(116)246)305-98(89)50-286-340(267,355)327-131-127-162(230-37-73(4)137(184)212-171(230)251)314-180(131,82(13)296-127)58-294-344(271,359)329-133-129-164(232-39-75(6)139(186)214-173(232)253)312-178(133,80(11)298-129)56-292-342(269,357)325-121-102(310-160(125(121)279-25-21-275-17)227-35-71(2)135(182)210-169(227)249)54-290-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)228-42-78(9)153(244)223-176(228)256/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?/m0/s1 |

InChI Key |

KAXINNXKJSFUQD-DLBGVQEBSA-N |

Isomeric SMILES |

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OC[C@]45[C@@H](O[C@H]([C@@H]4OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[C@@H](O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |

Canonical SMILES |

CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OCC45C(OC(C4OP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OCC9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)C(O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Baliforsen: A Technical Guide to its Mechanism of Action in Myotonic Dystrophy Type 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baliforsen (also known as ISIS 598769 and IONIS-DMPK-2.5Rx) is an investigational antisense oligonucleotide (ASO) designed as a therapeutic agent for Myotonic Dystrophy Type 1 (DM1). This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The development of this compound has been discontinued, but the insights gained from its study remain valuable for the ongoing development of therapies for DM1.

Introduction to Myotonic Dystrophy Type 1 and the Therapeutic Rationale for this compound

Myotonic Dystrophy Type 1 is an autosomal dominant genetic disorder caused by an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. In healthy individuals, this repeat region contains 5 to 37 CTG repeats, whereas in individuals with DM1, the repeat number can range from 50 to several thousands.

The pathogenic mechanism in DM1 is not due to a loss of DMPK protein function, but rather a toxic gain-of-function of the mutant DMPK messenger RNA (mRNA). The expanded CUG repeats in the DMPK mRNA form stable hairpin structures that accumulate in the nucleus as distinct foci. These toxic RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of proteins, particularly MBNL1. The sequestration of MBNL1 leads to its functional depletion, resulting in widespread dysregulation of alternative splicing of numerous pre-mRNAs. This aberrant splicing affects the function of many proteins and is the underlying cause of the multi-systemic symptoms of DM1, including myotonia, muscle weakness and wasting, cataracts, and cardiac conduction defects.

This compound was developed to directly target the root cause of DM1 by reducing the levels of the toxic CUG-expanded DMPK mRNA.

Core Mechanism of Action of this compound

This compound is a 16-nucleotide, synthetic, second-generation antisense oligonucleotide. It is a "gapmer" ASO, featuring a central block of deoxynucleotides flanked by wings of 2'-O-(2-methoxyethyl) (MOE) modified ribonucleotides. This chemical modification enhances the stability, binding affinity, and pharmacokinetic properties of the oligonucleotide.

The primary mechanism of action of this compound is the targeted degradation of DMPK mRNA through the Ribonuclease H (RNase H) pathway.

Binding to DMPK mRNA and RNase H Activation

The central DNA-like gap of this compound is designed to be complementary to a specific sequence within the 3' UTR of the human DMPK mRNA. Upon entering the cell and diffusing into the nucleus, this compound recognizes and binds to its target sequence on the pre-mRNA and mature mRNA transcripts of DMPK. This binding event creates a DNA-RNA heteroduplex.

The DNA-RNA hybrid is a substrate for the ubiquitous nuclear enzyme RNase H1. RNase H1 selectively cleaves the RNA strand of such hybrids, leading to the degradation of the DMPK mRNA. This process effectively reduces the total amount of DMPK transcript, including the toxic, repeat-expanded variant.

Baliforsen (IONIS-DMPK-2.5Rx): A Technical Whitepaper for Myotonic Dystrophy Type 1 Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. This mutation leads to a toxic gain-of-function at the RNA level, where the expanded CUG repeats sequester essential splicing proteins, leading to widespread alternative splicing defects and the multisystemic symptoms of DM1. Baliforsen (also known as IONIS-DMPK-2.5Rx or ISIS 598769) is an antisense oligonucleotide (ASO) developed to specifically target and degrade the toxic DMPK mRNA. This document provides a detailed technical overview of this compound, summarizing its mechanism of action, clinical trial data, and the experimental protocols utilized in its evaluation. While the clinical trial demonstrated that this compound was generally well-tolerated, it did not achieve sufficient concentrations in skeletal muscle to produce a therapeutic benefit, highlighting critical challenges in drug delivery for ASO-based therapies in DM1.[1][2][3]

Core Pathophysiology of DM1 and this compound's Mechanism of Action

The central pathology of DM1 originates from the expanded CUG repeats in the DMPK transcript. These transcripts accumulate in the cell nucleus, forming ribonuclear foci. These foci act as a sink for RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators. The sequestration of MBNL1 prevents it from performing its normal function in regulating the alternative splicing of numerous pre-mRNAs. This widespread mis-splicing, or "spliceopathy," affects a variety of transcripts, leading to the diverse clinical manifestations of DM1, including myotonia, muscle weakness, cardiac conduction defects, and cataracts.[4][5][6]

This compound is a 2'-O-methoxyethyl-modified antisense oligonucleotide designed to counter this toxic RNA gain-of-function. It operates via an RNase H-dependent mechanism:

-

Target Binding: this compound is engineered with a sequence complementary to the human DMPK mRNA. It enters the cell and binds specifically to this target RNA.

-

RNase H Activation: The resulting RNA-DNA heteroduplex is recognized by RNase H, an endogenous enzyme that cleaves the RNA strand of such duplexes.

-

mRNA Degradation: This cleavage leads to the degradation of the toxic DMPK mRNA transcript.

-

Restoration of Splicing: By eliminating the CUG-expanded RNA, this compound aims to liberate sequestered MBNL1, allowing it to regulate downstream splicing events and restore normal cellular function.

Clinical Trial Data: Phase 1/2a Study (NCT02312011)

A multicentre, randomised, dose-escalation, placebo-controlled Phase 1/2a trial was conducted to evaluate the safety and tolerability of this compound in adults with DM1.[1][7][8]

Study Design and Demographics

The study enrolled 49 participants who were randomly assigned to receive subcutaneous injections of this compound at various dose levels or a placebo.[1][7]

| Parameter | 100 mg | 200 mg | 300 mg | 400 mg | 600 mg | Placebo |

| Number of Participants (n) | 7 | 6 | 6 | 10 | 10 | 10 |

| Median Age (years) | 38 | 36 | 33 | 42 | 39 | 41 |

| Gender (% Female) | 50% | 83% | 50% | 67% | 80% | 40% |

| Median CTG Repeats | 432 | 271 | 432 | 616 | 645 | 368 |

| Data sourced from multiple reports on the NCT02312011 trial.[9] |

Pharmacokinetics

A key objective was to determine the concentration of this compound in skeletal muscle. Despite dose escalation, the drug concentrations in the tibialis anterior muscle (sampled at day 50) remained below the levels predicted to be necessary for substantial target RNA reduction.[1][4]

| Parameter | Value |

| Target Muscle Concentration for ~50% DMPK Reduction | 10-15 µg/g |

| Mean Muscle Concentration (600 mg cohort) | 3.11 µg/g |

| Maximum Muscle Concentration (600 mg cohort) | 7.7 µg/g |

| Data reflects concentrations in tibialis anterior muscle biopsies.[4][10] |

Safety and Tolerability

This compound was generally well-tolerated. The majority of adverse events were mild in severity.[1][7]

| Adverse Event | This compound (n=38) | Placebo (n=10) |

| Any Treatment-Emergent AE | 36 (95%) | 9 (90%) |

| Injection-Site Reactions | 82% | 10% |

| Headache | 10 (26%) | 4 (40%) |

| Contusion | 7 (18%) | 1 (10%) |

| Nausea | 6 (16%) | 2 (20%) |

| Serious AEs (Potentially Treatment-Related) | 1 (Transient Thrombocytopenia at 600 mg) | 0 |

| Data aggregated from published trial results.[1][4][7][8] |

Efficacy and Biomarker Analysis

Exploratory endpoints did not show significant differences between the this compound and placebo groups. A post-hoc analysis revealed no effect on the splicing index of abnormal transcripts.[4][7] Two patients in the highest dose group did show an improvement in the splicing index, but this was not observed at the group level.[7] There were no favorable differences in functional tests such as the 6-minute walk test, quantitative muscle testing, or grip relaxation time.[4][7]

Experimental Protocols

Patient Population (Inclusion Criteria)

-

Diagnosis: Confirmed Myotonic Dystrophy Type 1.

-

Age: 20 to 55 years.

-

Genetic Marker: ≥100 CTG repeats in the DMPK gene.

-

Clinical Signs: Presence of grip myotonia.

-

Ambulatory Status: Ability to walk independently.[4]

Drug Administration and Dosing

-

Formulation: this compound for subcutaneous injection.

-

Dosing Schedule: Eight injections administered over six weeks on days 1, 3, 5, 8, 15, 22, 29, and 36.[1][11]

-

Randomization:

Outcome Measures and Assessments

-

Primary Outcome: Safety and tolerability, assessed by monitoring treatment-emergent adverse events (TEAEs) up to day 134.[8][11]

-

Pharmacokinetics: Drug concentration in skeletal muscle measured from tibialis anterior biopsies taken at day 50.[4]

-

Exploratory Endpoints:

-

Biomarkers: A composite splicing index of abnormal transcripts was analyzed from muscle biopsy tissue.[4][7]

-

Functional Tests: Included the 6-minute walk test (6MWT), quantitative muscle testing (QMT), and grip relaxation time.[4][7][9]

-

Patient-Reported Outcomes: Utilized instruments such as the Myotonic Dystrophy Health Index (MDHI).[9]

-

Signaling Pathways in DM1 Pathogenesis

Beyond the primary spliceopathy, the toxic DMPK RNA disrupts other cellular signaling pathways. Research has shown that metabolic pathways, particularly the AMPK/mTORC1 signaling axis , are dysregulated in DM1 muscle.[5] This pathway is a critical regulator of cellular energy homeostasis and autophagy. In DM1 mouse models, the normal metabolic response to fasting is compromised, and targeting either AMPK or mTORC1 with pharmacological agents has been shown to improve muscle function.[5] This suggests that while ASOs like this compound target the root RNA toxicity, alternative or complementary therapeutic strategies could address these downstream signaling defects.

Conclusion and Future Directions

The clinical trial for this compound was a landmark study, representing the first test of an antisense oligonucleotide for Myotonic Dystrophy Type 1.[4][7] The findings demonstrated that the ASO approach is generally safe and well-tolerated in this patient population.[1][2] However, the trial's primary challenge was a lack of efficacy, which was directly linked to insufficient drug concentrations in the target skeletal muscle tissue.[1][3][4] The levels achieved were well below the estimated threshold required to degrade enough toxic DMPK mRNA to elicit a biological response.[4][10]

This outcome has been crucial in guiding the future of drug development for DM1. It has underscored the critical need for enhanced drug delivery systems to improve ASO concentration in muscle.[1][4] Research has since shifted towards developing next-generation ASOs, such as those utilizing LICA (Ligand-Conjugated Antisense) technology, which are designed to improve tissue targeting and potency.[3][12] The this compound trial, therefore, provided invaluable data that, despite its own discontinuation, has paved the way for more advanced and potentially effective therapeutic candidates for Myotonic Dystrophy Type 1.[2][7]

References

- 1. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Publication of results from the IONIS-DMPKRx trial in DM1 - Institut de Myologie [institut-myologie.org]

- 3. and treatment myotonic dystrophy | Richard Weston's Myotonic Dystrophy Blog [myotonicdystrophy.com]

- 4. jwatch.org [jwatch.org]

- 5. AMPK/mTORC1 Signaling as a Therapeutic Target for DM1 | Myotonic Dystrophy Foundation [myotonic.org]

- 6. Isis Pharmaceuticals Initiates Phase 1/2 Study of ISIS-DMPK Rx in Patients With Myotonic Dystrophy Type 1 | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 7. worldmusclesociety.org [worldmusclesociety.org]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. myotonic.org [myotonic.org]

- 10. myotonic.org [myotonic.org]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. sec.gov [sec.gov]

Preclinical Studies of ISIS 598769 (Baliforsen): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISIS 598769, also known as baliforsen or ISIS-DMPKRx, is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to treat Myotonic Dystrophy Type 1 (DM1). This guide provides a comprehensive overview of the preclinical research that formed the basis for its clinical development. DM1 is an autosomal dominant neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the DMPK mRNA form a toxic hairpin structure that sequesters essential RNA-binding proteins, leading to widespread alternative splicing defects and the multisystemic symptoms of the disease. ISIS 598769 is designed to selectively bind to and promote the RNase H-mediated degradation of the toxic DMPK mRNA, thereby releasing the sequestered proteins and restoring normal cellular function.

The preclinical development of ISIS 598769 and its closely related analogs, such as ISIS 486178, has been instrumental in demonstrating the potential of this therapeutic approach. These studies, conducted in various in vitro and in vivo models of DM1, have provided critical data on the efficacy, mechanism of action, pharmacokinetics, and safety of this class of ASOs. This document summarizes the key findings from these preclinical investigations.

Mechanism of Action

ISIS 598769 is a "gapmer" ASO, consisting of a central block of deoxynucleotides that is flanked by 2'-MOE modified ribonucleotides. This design allows the ASO to bind with high affinity and specificity to the target DMPK mRNA. Upon binding, the DNA-RNA hybrid that is formed in the central gap region becomes a substrate for RNase H, a ubiquitously expressed enzyme that selectively cleaves the RNA strand of such hybrids. This enzymatic degradation of the toxic DMPK mRNA leads to a reduction in the nuclear CUG-expanded RNA foci, the release of sequestered Muscleblind-like (MBNL) proteins, and the subsequent correction of downstream splicing defects. One of the key splicing events affected in DM1 is that of the chloride channel 1 (CLCN1) pre-mRNA, which leads to the characteristic myotonia. By restoring normal splicing of CLCN1, ISIS 598769 is expected to alleviate myotonia.

Figure 1: Mechanism of action of ISIS 598769 in Myotonic Dystrophy Type 1.

Preclinical Efficacy

The preclinical efficacy of ASOs targeting DMPK mRNA has been evaluated in various in vitro and in vivo models. Much of the publicly available data comes from studies on ISIS 486178, a compound with a similar chemical composition and mechanism of action to ISIS 598769.

In Vitro Studies

In vitro experiments using patient-derived myoblasts and fibroblasts have demonstrated the ability of DMPK-targeting ASOs to reduce the levels of toxic DMPK mRNA and correct the associated cellular defects.

| Model System | Treatment | Key Findings |

| DM1 Patient Myoblasts | ISIS 486178 | Dose-dependent reduction in DMPK mRNA levels. |

| DM1 Patient Fibroblasts | ISIS 486178 | Significant reduction in the number and size of nuclear RNA foci. |

In Vivo Studies in Mouse Models

The efficacy of systemic ASO administration has been extensively studied in transgenic mouse models of DM1, such as the DMSXL and DM200 mice, which express the human DMPK transgene with a large CTG repeat expansion and exhibit key features of the disease, including myotonia and splicing defects.

| Mouse Model | ASO | Dosing Regimen | Efficacy Readouts | Results |

| DMSXL | ISIS 486178 | Subcutaneous injection | Reduction in DMPK mRNA | ~70% reduction in skeletal muscle; ~30% reduction in heart. |

| Reduction in RNA Foci | Significant reduction in skeletal muscle. | |||

| Splicing Correction | Partial correction of splicing defects. | |||

| Functional Improvement | Improved muscle strength (grip strength). | |||

| DM200 | ISIS 486178 | Subcutaneous injection | Reduction in DMPK mRNA | ~50% reduction in heart. |

| Cardiac Phenotype | Reversal of cardiac conduction abnormalities. |

Pharmacokinetics and Toxicology

The pharmacokinetic and toxicological profiles of second-generation ASOs have been well-characterized in preclinical species.

Pharmacokinetics

Following subcutaneous administration, ASOs like ISIS 598769 are rapidly absorbed and distribute broadly to various tissues. The highest concentrations are typically observed in the kidney and liver, with lower but pharmacologically active concentrations reaching skeletal and cardiac muscle. The terminal half-life of these ASOs in tissues is long, allowing for infrequent dosing.

| Species | Route of Administration | Key Pharmacokinetic Parameters |

| Mouse | Subcutaneous | Wide tissue distribution; long tissue half-life. |

| Monkey | Subcutaneous | Similar distribution profile to mouse; prolonged tissue retention. |

Toxicology

IND-enabling toxicology studies for ISIS-DMPKRx (ISIS 598769) were conducted in mice and monkeys. These studies involved repeat-dose administration to assess the safety and tolerability of the compound.

| Species | Study Duration | Key Findings |

| Mouse | 13-week repeat-dose | Generally well-tolerated. No significant safety concerns identified. |

| Monkey | 13-week repeat-dose | Generally well-tolerated. No significant safety concerns identified. |

Standard genetic toxicology and safety pharmacology studies were also conducted and supported the continued development of ISIS-DMPKRx.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ASOs are often proprietary. However, the following sections describe the general methodologies used in the key experiments cited in the preclinical studies of DMPK-targeting ASOs.

In Vivo ASO Administration in Mice

Figure 2: General workflow for ASO administration in mouse models.

Protocol:

-

ASO Preparation: The antisense oligonucleotide is diluted to the desired concentration in sterile, phosphate-buffered saline (PBS) or saline solution.

-

Animal Handling: Mice are acclimatized to the laboratory conditions before the start of the experiment. Each animal is weighed to determine the precise injection volume.

-

Administration: The ASO solution is administered via subcutaneous injection, typically in the dorsal region of the mouse.

-

Dosing Schedule: Injections are repeated according to the study protocol, for example, once or twice weekly for a specified number of weeks.

-

Monitoring: Animals are monitored regularly for any signs of adverse reactions, and body weight is measured periodically.

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., skeletal muscle, heart, liver, kidney) are collected for subsequent analysis.

Grip Strength Measurement

Protocol:

-

Apparatus: A grip strength meter equipped with a wire grid is used.

-

Procedure: The mouse is held by the tail and lowered towards the grid, allowing its forelimbs to grasp the grid. The mouse is then gently pulled backward in the horizontal plane until it releases its grip.

-

Data Acquisition: The peak force exerted by the mouse before releasing the grid is recorded. This is typically repeated for a series of trials, and the average or maximum force is used for analysis.

RNA Analysis (qRT-PCR and RNA-FISH)

Figure 3: Workflow for the analysis of RNA levels and localization.

qRT-PCR Protocol:

-

RNA Extraction: Total RNA is extracted from tissue homogenates using a commercially available kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for real-time PCR with primers specific for the target gene (DMPK) and a reference gene for normalization.

-

Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct method.

RNA-FISH Protocol:

-

Tissue Preparation: Frozen tissue sections are prepared on microscope slides.

-

Hybridization: A fluorescently labeled oligonucleotide probe complementary to the CUG repeats is hybridized to the tissue sections.

-

Imaging: The sections are imaged using a fluorescence microscope.

-

Analysis: The number and size of the fluorescent foci in the nuclei are quantified.

Conclusion

The preclinical studies of ISIS 598769 and its analogs have provided a strong rationale for its development as a therapeutic for Myotonic Dystrophy Type 1. These studies have demonstrated that ASO-mediated reduction of toxic DMPK mRNA can lead to the correction of key molecular and phenotypic features of the disease in relevant animal models. The favorable pharmacokinetic and safety profiles observed in preclinical species supported the transition of this therapeutic candidate into clinical trials. While the clinical development of ISIS 598769 did not proceed to late stages, the preclinical data generated have been invaluable for the field and continue to inform the development of next-generation therapies for DM1.

Baliforsen: A Technical Deep Dive into an Antisense Oligonucleotide Targeting Myotonic Dystrophy Type 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baliforsen, also known as ISIS 598769, is a synthetically engineered antisense oligonucleotide (ASO) that was investigated as a therapeutic agent for Myotonic Dystrophy Type 1 (DM1). DM1 is a progressive, multisystemic genetic disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the transcribed DMPK mRNA are toxic, sequestering essential cellular proteins and leading to a cascade of downstream pathological events, including alternative splicing abnormalities. This compound was designed to specifically target and promote the degradation of this toxic DMPK mRNA, thereby addressing the root cause of the disease. This technical guide provides a comprehensive overview of this compound's structure, mechanism of action, and the experimental data that has defined its preclinical and clinical profile.

Core Structure of this compound

This compound is a 16-nucleotide, single-stranded antisense oligonucleotide with a specific chemical architecture designed to enhance its therapeutic properties, including target affinity, stability against nuclease degradation, and a favorable pharmacokinetic profile.

Nucleotide Sequence and Chemical Modifications

The nucleotide sequence of this compound is 5'-TCCCGAATGTCCGACA-3' .

To improve its drug-like characteristics, this compound incorporates a "gapmer" design, featuring a central block of deoxynucleotides flanked by "wings" of modified nucleotides. This design is crucial for its mechanism of action. The internucleotide linkages are phosphorothioate bonds, which confer resistance to nuclease degradation.

The specific structural modifications are as follows:

-

Sugar Modifications:

-

2'-O-Methoxyethyl (2'-MOE) ribose: Present at the first two and the last two nucleotides (positions 1, 2, 15, and 16). This modification increases binding affinity to the target RNA and enhances nuclease resistance.

-

Constrained Ethyl (cEt) ribose: Located at nucleotides 3, 4, 13, and 14. The cEt modification further enhances binding affinity and potency.

-

Deoxyribose (DNA): The central "gap" of the oligonucleotide (positions 5-12) consists of standard deoxyribose sugars. This DNA gap is essential for recognition by RNase H.

-

-

Backbone Modification:

-

Phosphorothioate (PS) linkages: All internucleotide linkages are phosphorothioate bonds, where a non-bridging oxygen atom is replaced by a sulfur atom. This modification significantly increases the oligonucleotide's resistance to degradation by cellular nucleases.

-

A summary of this compound's structural properties is presented in the table below.

| Property | Description |

| Synonyms | ISIS 598769, IONIS-DMPKRx |

| Sequence (5' to 3') | TCCCGAATGTCCGACA |

| Length | 16 nucleotides |

| Molecular Formula | C180H240N59O90P15S15 |

| Molecular Weight | 5616 g/mol |

| Backbone | Phosphorothioate linkages throughout the entire oligonucleotide. |

| Sugar Chemistry (Wings) | Positions 1-2 and 15-16 are 2'-O-Methoxyethyl (2'-MOE) modified ribonucleosides. Positions 3-4 and 13-14 are constrained Ethyl (cEt) modified ribonucleosides. |

| Sugar Chemistry (Gap) | Positions 5-12 are 2'-deoxyribonucleosides. |

| Target | Human Dystrophia Myotonica Protein Kinase (DMPK) mRNA. |

Mechanism of Action: RNase H-Mediated Degradation of DMPK mRNA

This compound's therapeutic strategy is centered on the targeted reduction of toxic DMPK mRNA levels through an RNase H-dependent mechanism. The process can be broken down into the following key steps:

-

Cellular Uptake and Nuclear Localization: Following administration, this compound is taken up by cells and localizes to the nucleus, where the target DMPK pre-mRNA and mature mRNA reside.

-

Hybridization to Target mRNA: The nucleotide sequence of this compound is complementary to a specific region in the 3' UTR of the human DMPK mRNA. This complementarity allows this compound to bind with high affinity and specificity to its target.

-

RNase H Recruitment and Cleavage: The "gapmer" design of this compound is critical at this stage. The central DNA/RNA hybrid formed between the deoxyribonucleotide "gap" of this compound and the DMPK mRNA is a substrate for Ribonuclease H (RNase H), an endogenous enzyme. RNase H recognizes this hybrid and selectively cleaves the RNA strand.

-

Target mRNA Degradation: The cleavage of the DMPK mRNA by RNase H initiates its degradation by cellular exonucleases.

-

Release and Recycling of this compound: After inducing cleavage of the target mRNA, this compound is released and can bind to another DMPK mRNA molecule, allowing for multiple rounds of target degradation by a single ASO molecule.

By reducing the levels of the toxic CUG repeat-containing DMPK mRNA, this compound aims to free up sequestered splicing factors, such as Muscleblind-like (MBNL) proteins. The restoration of MBNL protein function is expected to correct the downstream alternative splicing defects that are responsible for many of the clinical manifestations of DM1.

Preclinical and Clinical Development

This compound has undergone preclinical evaluation in various models and progressed to a Phase 1/2a clinical trial in adult patients with DM1.

Preclinical Studies

Preclinical investigations in mouse models of DM1 demonstrated that systemic administration of a murine-active analog of this compound could effectively reduce DMPK mRNA levels in various tissues, including skeletal muscle. These studies provided the foundational evidence for the potential of this therapeutic approach.

Clinical Trial: A Phase 1/2a Study

A multicenter, randomized, double-blind, placebo-controlled, dose-escalation Phase 1/2a clinical trial (NCT02312011) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in adults with DM1.

Study Design and Dosing:

-

Participants received subcutaneous injections of this compound or placebo.

-

Dose-escalation cohorts ranged from 100 mg to 600 mg.

Key Findings:

The results of the Phase 1/2a trial are summarized in the tables below.

Table 1: Summary of Patient Demographics and Dosing Cohorts

| Parameter | Value |

| Number of Participants | 49 enrolled and randomized |

| Age Range | 20-55 years |

| Diagnosis | Myotonic Dystrophy Type 1 |

| Dosing Cohorts | 100 mg, 200 mg, 300 mg, 400 mg, 600 mg this compound, and Placebo |

| Route of Administration | Subcutaneous injection |

| Dosing Schedule | Days 1, 3, 5, 8, 15, 22, 29, and 36 |

Table 2: Summary of Safety and Tolerability

| Adverse Event Category | This compound Group | Placebo Group |

| Treatment-Emergent Adverse Events | 95% of patients | 90% of patients |

| Common Adverse Events | Headache, contusion, nausea | Headache, nausea |

| Injection Site Reactions | More common than placebo | Less common |

| Serious Adverse Events | One case of transient thrombocytopenia (potentially treatment-related) at the 600 mg dose. | None reported |

Table 3: Pharmacokinetic and Pharmacodynamic Outcomes

| Outcome Measure | Result |

| This compound Concentration in Skeletal Muscle | Increased with dose. |

| Target Engagement | The concentrations of this compound achieved in skeletal muscle were below the levels predicted to be necessary for substantial target reduction.[1] |

| Splicing Index | No significant effect on the splicing index of abnormal transcripts was observed in a post hoc analysis.[1] |

This compound was generally well-tolerated in adults with DM1. However, the study did not demonstrate sufficient drug concentrations in skeletal muscle to achieve the desired level of target mRNA reduction. These findings suggested that while the antisense approach is promising, improvements in delivery to muscle tissue are needed for this class of drugs to be effective for DM1.

Experimental Protocols

Detailed methodologies for the key experiments cited are essential for the replication and extension of these findings.

In Vitro Screening of Antisense Oligonucleotides

Objective: To identify potent ASO candidates that can effectively reduce DMPK mRNA levels in a cellular model of DM1.

Protocol:

-

Cell Culture: Human DM1 patient-derived myoblasts are cultured under standard conditions and differentiated into myotubes.

-

ASO Transfection: Differentiated myotubes are transfected with various concentrations of candidate ASOs (including this compound) using a lipid-based transfection reagent (e.g., Lipofectamine).

-

RNA Extraction: After a specified incubation period (e.g., 24-48 hours), total RNA is extracted from the myotubes using a commercial RNA isolation kit.

-

Quantitative Real-Time PCR (qRT-PCR): The levels of DMPK mRNA are quantified by qRT-PCR using primers and probes specific for the human DMPK transcript. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH).

-

Data Analysis: The percentage of DMPK mRNA reduction is calculated for each ASO concentration relative to a control (e.g., mock-transfected or non-targeting ASO-treated cells). IC50 values are determined from the dose-response curves.

Quantification of this compound in Skeletal Muscle

Objective: To measure the concentration of this compound in muscle biopsy samples from clinical trial participants.

Protocol:

-

Sample Collection: Muscle biopsies are obtained from participants at specified time points during the clinical trial.

-

Tissue Homogenization: The muscle tissue is homogenized in a suitable buffer to release the cellular contents, including the ASO.

-

Solid-Phase Extraction (SPE): The homogenate is subjected to solid-phase extraction to isolate the oligonucleotide fraction from other cellular components.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The extracted oligonucleotide is analyzed by a sensitive and specific LC-MS method.

-

Chromatography: The sample is injected onto a reverse-phase or ion-pair reverse-phase HPLC column to separate this compound from other molecules.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) for detection and quantification of this compound based on its specific mass-to-charge ratio.

-

-

Data Analysis: A standard curve is generated using known concentrations of this compound to quantify the amount of the drug in the muscle tissue samples. The results are typically expressed as micrograms of this compound per gram of tissue (µg/g).

Analysis of Splicing Index

Objective: To assess the effect of this compound on the downstream alternative splicing abnormalities characteristic of DM1.

Protocol:

-

RNA Extraction: Total RNA is extracted from muscle biopsy samples as described above.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification of specific gene transcripts known to be misspliced in DM1 (e.g., CLCN1, INSR, MBNL1). Primers are designed to flank the alternatively spliced exons.

-

Fragment Analysis: The PCR products are separated and quantified by capillary electrophoresis. The relative abundance of the different splice isoforms (inclusion vs. exclusion of the alternative exon) is determined.

-

Splicing Index Calculation: The "percent spliced in" (PSI) or a composite "splicing index" is calculated for each gene. The splicing index represents the overall degree of splicing dysregulation. Changes in the splicing index following treatment are compared to baseline and placebo-treated participants.

Conclusion

This compound represents a significant step in the development of targeted therapies for Myotonic Dystrophy Type 1. Its well-defined chemical structure and mechanism of action, centered on the RNase H-mediated degradation of the toxic DMPK mRNA, provide a clear rationale for its therapeutic potential. While the Phase 1/2a clinical trial demonstrated that this compound was generally well-tolerated, it also highlighted the challenge of achieving sufficient drug concentrations in skeletal muscle with the current formulation and delivery method. The data generated from the this compound program provides a valuable foundation for the continued development of next-generation antisense oligonucleotides and novel delivery strategies to effectively target the underlying cause of DM1 and bring a much-needed therapy to patients.

References

An In-depth Technical Guide to the IONIS-DMPKRx (Baliforsen) Clinical Trial

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IONIS-DMPKRx, also known as baliforsen or ISIS 486178, is a second-generation 2.5 antisense oligonucleotide (ASO) developed by Ionis Pharmaceuticals to treat Myotonic Dystrophy Type 1 (DM1). This debilitating genetic disorder is caused by a trinucleotide (CTG) repeat expansion in the 3' untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. The expanded repeats in the transcribed RNA are toxic, sequestering essential cellular proteins and leading to a cascade of downstream effects, including myotonia and muscle weakness. IONIS-DMPKRx was designed to specifically target and degrade this toxic DMPK RNA. Preclinical studies in animal models were promising, demonstrating significant reductions in toxic RNA levels and improvements in disease-related phenotypes. However, a Phase 1/2a clinical trial, while demonstrating the drug's safety, was ultimately discontinued due to insufficient drug concentrations in the skeletal muscle of participants to elicit a therapeutic effect. This guide provides a comprehensive technical overview of the background, preclinical data, and clinical trial results for IONIS-DMPKRx.

The Scientific Rationale: Targeting the Root Cause of DM1

Myotonic Dystrophy Type 1 is an autosomal dominant disorder characterized by a toxic gain-of-function of the DMPK mRNA.[1] In healthy individuals, the CTG repeat in the DMPK gene is present in 5 to 37 copies.[2] However, in individuals with DM1, this repeat is expanded, ranging from 50 to several thousand copies.[2] When the mutated gene is transcribed, the resulting mRNA contains an abnormally long CUG repeat sequence. This toxic RNA accumulates in the cell nucleus, forming ribonuclear foci that sequester RNA-binding proteins, most notably Muscleblind-like (MBNL) proteins.[3] The sequestration of MBNL proteins disrupts the alternative splicing of numerous other pre-mRNAs, leading to the multisystemic symptoms of DM1.[3]

IONIS-DMPKRx is an antisense oligonucleotide, a synthetic strand of nucleic acid designed to bind to a specific mRNA sequence.[4] It is a "generation 2.5" ASO, featuring chemical modifications that enhance its stability and binding affinity.[5] IONIS-DMPKRx was designed to be complementary to a sequence in the 3' untranslated region of the DMPK mRNA.[6] Upon binding, it creates an RNA-DNA hybrid that is a substrate for RNase H, a ubiquitously expressed enzyme that degrades the RNA strand of such hybrids.[7] This mechanism is intended to lead to the destruction of the toxic DMPK RNA, releasing the sequestered MBNL proteins and restoring normal splicing patterns.[3]

Signaling Pathway of DM1 Pathogenesis and IONIS-DMPKRx Intervention

Caption: Pathogenesis of DM1 and the therapeutic intervention of IONIS-DMPKRx.

Preclinical Development: Proof-of-Concept in Animal Models

Before advancing to human trials, IONIS-DMPKRx (then referred to as ISIS 486178) underwent extensive preclinical testing in various cell and animal models to assess its efficacy and safety.

In Vitro Studies

Initial in vitro experiments using human DM1 patient-derived myoblasts and other cell lines demonstrated that ISIS 486178 could effectively reduce the levels of DMPK mRNA in a dose-dependent manner.[5]

Murine Model Studies (DMSXL Mice)

The DMSXL mouse model, which expresses the human DMPK gene with a large CTG repeat expansion, was a key model for preclinical evaluation.

-

Animal Model: DMSXL mice expressing the human DMPK gene with >1000 CTG repeats.

-

Drug Administration: Subcutaneous injections of ISIS 486178 at doses of 12.5, 25, and 50 mg/kg body weight, administered twice a week for 6 weeks.[5] A control group received phosphate-buffered saline (PBS).

-

Tissue Analysis: Two days after the final dose, tissues were collected for analysis. DMPK mRNA levels were quantified using real-time polymerase chain reaction (RT-PCR). RNA foci were visualized and quantified using fluorescence in situ hybridization (FISH). Muscle histology and grip strength were also assessed.

Treatment with ISIS 486178 resulted in a significant, dose-dependent reduction of the toxic human DMPK mRNA in various tissues.[5] The treatment also led to a reduction in the number of nuclear RNA foci, an improvement in muscle histology, and an increase in forelimb muscle grip strength.[1]

| Tissue | Dose (mg/kg) | DMPK mRNA Reduction | Reference |

| Skeletal Muscle | 25 | ~70% | [1] |

| Cardiac Muscle | 25 | ~30% | [1] |

| Liver | Not specified | Up to 90% | [5] |

Table 1: DMPK mRNA Reduction in DMSXL Mice Treated with ISIS 486178

Non-Human Primate Studies (Cynomolgus Monkeys)

To evaluate the pharmacokinetics and safety in a larger animal model more closely related to humans, studies were conducted in cynomolgus monkeys.

-

Animal Model: Male cynomolgus monkeys.

-

Drug Administration: Subcutaneous injections of ISIS 486178 at a dose of 40 mg/kg. A loading dose regimen was used on days 1, 3, 5, and 7, followed by a once-weekly maintenance dose for 12 additional weeks (a total of 16 doses over 13 weeks).[5]

-

Tissue Analysis: Tissues were collected to measure DMPK mRNA levels and to assess for any potential toxicity.

Systemic administration of ISIS 486178 was well-tolerated in cynomolgus monkeys, with no significant adverse effects observed.[5] The drug achieved substantial reductions in DMPK mRNA levels in various skeletal muscles and in the heart.[5][7]

| Tissue | DMPK mRNA Reduction | Reference |

| Skeletal Muscle | Up to 70% | [5] |

| Cardiac Muscle | ~50% | [5] |

Table 2: DMPK mRNA Reduction in Cynomolgus Monkeys Treated with ISIS 486178

Experimental Workflow for Preclinical Studies

Caption: Workflow of the preclinical evaluation of IONIS-DMPKRx (ISIS 486178).

The IONIS-DMPKRx Phase 1/2a Clinical Trial (NCT02312011)

Based on the promising preclinical data, Ionis Pharmaceuticals initiated a Phase 1/2a clinical trial to evaluate the safety, tolerability, and pharmacokinetics of IONIS-DMPKRx in adults with DM1.

Study Design

This was a multicenter, randomized, placebo-controlled, dose-escalation study.[8] Participants were enrolled at seven tertiary referral centers in the USA between December 2014 and February 2016.[8]

-

Participants: Ambulatory adults aged 20-55 years with a genetic diagnosis of DM1 (≥100 CTG repeats) and clinically evident myotonia.[9]

-

Intervention: Subcutaneous injections of IONIS-DMPKRx (this compound) at doses of 100 mg, 200 mg, 300 mg, 400 mg, or 600 mg, or placebo.[8]

-

Dosing Schedule: Participants received a total of 8 injections over 6 weeks on days 1, 3, 5, 8, 15, 22, 29, and 36.[8]

-

Primary Outcome: Safety and tolerability, assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms.[8]

-

Secondary and Exploratory Outcomes: Pharmacokinetics of IONIS-DMPKRx in plasma and muscle tissue, and changes in muscle function and molecular biomarkers (including splicing of specific pre-mRNAs). Muscle biopsies of the tibialis anterior were collected at day 50.[9]

Participant Demographics and Dosing Cohorts

A total of 49 participants were enrolled and randomized, with 48 receiving at least one dose of the study drug.[8]

| Dose Cohort | N | Age, Median (min, max) | Gender, Female, n (%) | Race, White, n (%) | CTG Repeats, Median (min, max) |

| 100 mg | 7 | 38 (20, 48) | 5 (71%) | 6 (86%) | 432 (107, 1006) |

| 200 mg | 6 | 36 (26, 42) | 5 (83%) | 6 (100%) | 271 (136, 546) |

| 300 mg | 6 | 33 (23, 47) | 3 (50%) | 6 (100%) | 432 (256, 670) |

| 400 mg | 10 | 42 (33, 50) | 4 (40%) | 10 (100%) | 616 (210, 1000) |

| 600 mg | 10 | 39 (30, 46) | 8 (80%) | 9 (90%) | 645 (156, 1026) |

| Placebo | 10 | 41 (25, 53) | 4 (40%) | 9 (90%) | 368 (153, 763) |

Table 3: Baseline Demographics and Clinical Characteristics of the IONIS-DMPKRx Phase 1/2a Trial Participants (Data adapted from a presentation by Ionis Pharmaceuticals[3])

Clinical Trial Results

IONIS-DMPKRx was generally well-tolerated.[8] The most common treatment-emergent adverse events were injection-site reactions, which were more frequent in the this compound groups than in the placebo group.[9] Other common adverse events included headache, contusion, and nausea.[8] One participant in the 600 mg cohort experienced transient thrombocytopenia that was considered potentially related to the study drug.[8]

The concentration of IONIS-DMPKRx in the tibialis anterior muscle increased with the dose. However, even in the highest dose cohort (600 mg), the drug concentrations were below the levels predicted to be necessary for a substantial therapeutic effect.[9] The mean drug concentration in the 600 mg group was 3.11 µg/g, with a maximum of 7.7 µg/g, falling short of the estimated 10-15 µg/g required to achieve a 50% reduction in DMPK mRNA.[9]

Due to the insufficient drug levels in the muscle, there was no significant improvement in the exploratory efficacy endpoints, including the 6-minute walk test, quantitative muscle testing, or grip relaxation time.[9] A post-hoc analysis also showed no effect on the splicing index of abnormal transcripts.[9]

Logical Flow of the IONIS-DMPKRx Clinical Trial

Caption: Logical workflow of the IONIS-DMPKRx Phase 1/2a clinical trial.

Conclusion and Future Directions

The IONIS-DMPKRx clinical trial, while not leading to a new therapy for Myotonic Dystrophy Type 1, provided valuable insights for the field. The study demonstrated that an ASO targeting the toxic DMPK RNA could be safely administered to individuals with DM1. The primary reason for the trial's discontinuation was the failure to achieve therapeutic concentrations of the drug in skeletal muscle.[9]

This outcome has spurred further research into enhancing the delivery of antisense oligonucleotides to muscle tissue. Ionis Pharmaceuticals and other companies are now exploring strategies such as ligand-conjugated antisense oligonucleotides (LICA), which are designed to improve tissue targeting and cellular uptake. The lessons learned from the IONIS-DMPKRx trial are instrumental in guiding the development of the next generation of potential treatments for DM1.

References

- 1. Preclinical Data Behind the Ionis Trial Published | Myotonic Dystrophy Foundation [myotonic.org]

- 2. DSpace [repository.escholarship.umassmed.edu]

- 3. myotonic.org [myotonic.org]

- 4. Ionis Launches Phase 1 Trial of IONIS-DMPK Rx to Treat DM1 | Myotonic Dystrophy Foundation [myotonic.org]

- 5. Identification and Characterization of Modified Antisense Oligonucleotides Targeting DMPK in Mice and Nonhuman Primates for the Treatment of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. myotonic.org [myotonic.org]

- 8. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jwatch.org [jwatch.org]

Baliforsen and its Role in RNase H-Mediated Degradation of DMPK mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baliforsen (also known as ISIS 598769, IONIS 598769, and BIIB 065) is a second-generation antisense oligonucleotide (ASO) that was investigated for the treatment of Myotonic Dystrophy Type 1 (DM1). Developed by Ionis Pharmaceuticals, this compound was designed to specifically target the dystrophia myotonica protein kinase (DMPK) messenger RNA (mRNA) and induce its degradation through an RNase H-mediated mechanism. The rationale behind this approach is that the toxic gain-of-function of DMPK transcripts containing expanded CUG repeats is a primary driver of DM1 pathology. By reducing the levels of these toxic transcripts, this compound aimed to alleviate the downstream cellular defects. However, the clinical development of this compound was discontinued during Phase II trials. While the drug was generally well-tolerated, it failed to achieve sufficient concentrations in skeletal muscle to produce a significant reduction in the target DMPK mRNA. This technical guide provides an in-depth overview of this compound's mechanism of action, the underlying principles of RNase H-mediated degradation by ASOs, and a summary of the available clinical and methodological data.

The Core Mechanism: RNase H-Mediated Degradation

Antisense oligonucleotides like this compound are synthetic single-stranded nucleic acid analogs designed to bind to a specific mRNA sequence through Watson-Crick base pairing. Second-generation ASOs, such as this compound, are chemically modified to enhance their stability, binding affinity, and pharmacokinetic properties. A key feature of these ASOs is their "gapmer" design. This typically consists of a central block of deoxynucleotides (the "gap") flanked by wings of modified ribonucleotides, such as those with 2'-O-methoxyethyl (2'-MOE) modifications.

This gapmer structure is crucial for the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme. The key steps in this process are:

-

Hybridization: The ASO enters the cell and the nucleus, where it binds to its complementary target sequence on the pre-mRNA or mature mRNA. In the case of this compound, the target is the DMPK mRNA.

-

RNase H Recruitment: The DNA:RNA heteroduplex formed by the central DNA "gap" of the ASO and the target mRNA is recognized and bound by RNase H.

-

Cleavage: RNase H selectively cleaves the RNA strand of the heteroduplex.

-

Degradation: The resulting cleaved mRNA fragments are unprotected by a 5' cap or poly-A tail and are rapidly degraded by cellular exonucleases.

-

ASO Recycling: The ASO is released and can bind to another target mRNA molecule, allowing for multiple rounds of degradation.

This mechanism leads to a potent and specific reduction in the levels of the target mRNA, and consequently, a decrease in the synthesis of the encoded protein.

This compound: A Case Study

Chemical Properties

This compound is a 16-nucleotide antisense oligonucleotide. As a second-generation ASO, it incorporates chemical modifications to improve its drug-like properties. These include a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom. This modification confers resistance to nuclease degradation and enhances protein binding, which improves its pharmacokinetic profile. Additionally, this compound features 2'-O-methoxyethyl (2'-MOE) modifications on the flanking ribonucleotides of its gapmer design, which increase binding affinity to the target RNA.

Preclinical Development

Preclinical studies are essential to establish the proof-of-concept for an ASO's activity and safety. While specific quantitative data from this compound's preclinical studies are not extensively published, the general approach involves in vitro and in vivo models.

-

In Vitro Studies: Human cell lines, such as myoblasts derived from DM1 patients, are treated with varying concentrations of the ASO. The levels of the target DMPK mRNA and protein are then quantified to determine the dose-dependent efficacy of the ASO.

-

In Vivo Studies: Animal models of myotonic dystrophy are utilized to assess the ASO's ability to reduce DMPK mRNA in relevant tissues, such as skeletal and cardiac muscle, following systemic administration. These studies also provide crucial information on the ASO's pharmacokinetics, biodistribution, and safety profile.

Preclinical data for other ASOs targeting DMPK have shown that this approach can lead to a significant reduction in toxic RNA and improvements in disease-related phenotypes in mouse models.

Clinical Trial Data

A Phase 1/2a multicenter, randomized, dose-escalation, placebo-controlled trial was conducted to evaluate the safety of this compound in adults with myotonic dystrophy type 1.

Table 1: this compound Phase 1/2a Clinical Trial Design

| Parameter | Description |

| Trial Identifier | NCT02312011 |

| Participants | 49 adults (20-55 years) with myotonic dystrophy type 1 |

| Design | Randomized, placebo-controlled, dose-escalation |

| Dosage Groups | 100 mg, 200 mg, 300 mg, 400 mg, 600 mg, or placebo |

| Administration | Subcutaneous injections on days 1, 3, 5, 8, 15, 22, 29, and 36 |

| Primary Outcome | Safety and tolerability |

Table 2: Summary of Safety and Pharmacokinetic Findings

| Outcome | Results |

| Tolerability | Generally well-tolerated. |

| Common Adverse Events | Headache, contusion, and nausea. Injection-site reactions were more common with this compound (82%) than placebo (10%). |

| Serious Adverse Events | One participant (600 mg group) developed transient thrombocytopenia, considered potentially treatment-related. |

| Muscle Concentration | This compound concentrations in skeletal muscle increased with dose. |

| Target Engagement | Skeletal muscle drug concentrations were below the levels predicted to be necessary for substantial target reduction. |

A key finding from the trial was that despite dose-dependent increases in this compound concentration in the tibialis anterior muscle, the levels achieved were not sufficient to cause a meaningful reduction in DMPK mRNA. In the 600 mg cohort, the mean concentration was 3.11 µg/g, while the estimated concentration required for a 50% reduction of DMPK in skeletal tissue was 10-15 µg/g.

Signaling Pathways Involving DMPK

DMPK is a serine/threonine-protein kinase involved in various cellular processes, particularly in muscle cells. Its dysregulation in DM1 contributes to the complex pathology of the disease. Understanding the signaling pathways in which DMPK is involved provides context for the therapeutic strategy of targeting its expression. DMPK expression itself is regulated during myogenesis by pathways including phosphatidylinositol 3-kinase (PI 3-kinase), nuclear factor-κB (NF-κB), nitric oxide synthase (NOS), and p38 mitogen-activated protein kinase (p38 MAPK). In the context of DM1, downstream pathways affected by the toxic DMPK RNA include those involving AMPK/mTORC1 and GSK3β.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted during the this compound development program are not publicly available. However, the following sections describe the standard methodologies used for evaluating ASO efficacy.

Quantification of DMPK mRNA by qPCR/ddPCR

Quantitative Polymerase Chain Reaction (qPCR) and Droplet Digital PCR (ddPCR) are used to measure the amount of a specific mRNA transcript in a sample.

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from cell cultures or tissue samples using a commercial kit. The quality and quantity of the RNA are assessed.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification:

-

qPCR: The cDNA is mixed with primers specific for the DMPK gene, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase. The mixture is subjected to thermal cycling, and the fluorescence is measured in real-time to quantify the amount of amplified DNA.

-

ddPCR: The PCR reaction mixture is partitioned into thousands of nanoliter-sized droplets. PCR amplification occurs in each droplet, and at the end of the reaction, the droplets are analyzed to determine the fraction of positive droplets, which allows for absolute quantification of the target nucleic acid.

-

-

Data Analysis: The expression of DMPK mRNA is normalized to a stable housekeeping gene to control for variations in RNA input and quality.

Example qPCR Primers for Human DMPK:

-

Forward Sequence: CACCGACACATGCAACTTCGAC

-

Reverse Sequence: AGTAGCCCACAAAAGGCAGGTG

Example qPCR Cycling Conditions:

-

Activation: 50°C for 2 min

-

Pre-soak: 95°C for 10 min

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min (repeat for 40 cycles)

-

Melting Curve Analysis

The Rise and Discontinuation of Baliforsen: A Technical Deep Dive into a Therapeutic Candidate for Myotonic Dystrophy Type 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Baliforsen (also known as IONIS-DMPK-2.5Rx, ISIS 598769, and BIIB 065) emerged as a promising therapeutic candidate for Myotonic Dystrophy Type 1 (DM1), a debilitating genetic disorder. This antisense oligonucleotide was designed to target the root cause of the disease—the toxic messenger RNA (mRNA) produced from the DMPK gene. Despite a well-founded mechanism of action and promising preclinical data, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound, offering valuable insights for the scientific and drug development communities. Through a detailed examination of its mechanism, experimental protocols, and clinical trial data, this document serves as a case study in the challenges of developing therapies for nucleotide repeat expansion disorders.

Introduction to Myotonic Dystrophy Type 1 and the Therapeutic Rationale for this compound

Myotonic Dystrophy Type 1 is an autosomal dominant disorder caused by an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed into mRNA, the expanded CUG repeats form hairpin structures that are toxic to the cell.[1] These toxic RNA molecules sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[3][4][5] The sequestration of MBNL1 leads to widespread alternative splicing abnormalities, affecting numerous downstream genes and resulting in the multisystemic symptoms of DM1, including myotonia, muscle weakness and wasting, cataracts, and cardiac conduction defects.[3][4]

This compound was developed as an antisense oligonucleotide (ASO) designed to specifically bind to and promote the degradation of the toxic DMPK mRNA.[1][2] By reducing the levels of the toxic RNA, this compound was intended to release the sequestered MBNL1, thereby restoring normal alternative splicing and alleviating the downstream pathological effects of the mutation.[1]

Mechanism of Action

This compound is a synthetic, single-stranded nucleic acid designed to be complementary to a specific sequence within the DMPK mRNA. Upon administration, this compound enters the cell and nucleus, where it binds to its target DMPK mRNA. This binding event triggers the activity of RNase H, a cellular enzyme that recognizes RNA:DNA duplexes and selectively degrades the RNA strand.[6] This leads to a reduction in the overall levels of the toxic DMPK mRNA, thereby preventing the sequestration of MBNL1 and other RNA-binding proteins.

Preclinical Development

Prior to human trials, the therapeutic concept of using ASOs to target DMPK mRNA was evaluated in various preclinical models.

In Vitro Studies

Initial studies in patient-derived cell lines demonstrated that ASOs targeting the DMPK transcript could effectively reduce the levels of the toxic RNA and correct the associated splicing defects. These studies were crucial for optimizing the sequence and chemical modifications of the ASO to enhance its stability, binding affinity, and efficacy.

In Vivo Animal Studies

Subsequent studies in transgenic mouse models of DM1 provided in vivo proof-of-concept.[7] Administration of ASOs similar to this compound resulted in a reduction of toxic DMPK RNA in muscle tissues, a correction of the splicing abnormalities, and an improvement in the myotonia phenotype.[7] These preclinical studies were instrumental in establishing the potential of this therapeutic approach and provided the basis for advancing to clinical trials.

Clinical Development: The NCT02312011 Trial

The clinical development of this compound centered on a Phase 1/2a clinical trial (NCT02312011), which was a multicenter, randomized, placebo-controlled, dose-escalation study designed to evaluate the safety, tolerability, and pharmacokinetics of subcutaneously administered this compound in adults with DM1.[2][8][9]

Study Design and Endpoints

The trial enrolled 49 participants who were randomly assigned to receive either this compound at one of five escalating dose levels (100 mg, 200 mg, 300 mg, 400 mg, or 600 mg) or a placebo.[1][2][8] Participants received eight subcutaneous injections over a six-week period.[1][6] The primary endpoint of the study was safety and tolerability.[8][9][10] Secondary endpoints included pharmacokinetics and exploratory measures of clinical activity, such as changes in a composite splicing index.[1]

Clinical Trial Results

Safety and Tolerability: this compound was generally well-tolerated.[2][8][10] The most common adverse events were mild and included headache, contusion, and nausea.[2][8][10] Injection site reactions were more common in the this compound groups (82%) compared to the placebo group (10%).[1][6] One serious adverse event of transient thrombocytopenia was considered possibly related to the study drug in the 600 mg dose group.[1][8]

Pharmacokinetics and Muscle Concentration: Pharmacokinetic analysis showed that the concentration of this compound in skeletal muscle increased with dose.[2][8][10] However, even at the highest dose of 600 mg, the mean drug concentration in the tibialis anterior muscle at day 50 was 3.11 µg/g, with a maximum of 7.7 µg/g.[6] This was below the estimated concentration of 10-15 µg/g believed to be necessary to achieve a significant reduction in DMPK mRNA.[6]

Efficacy: Due to the insufficient muscle concentration, this compound did not demonstrate a significant effect on the composite splicing index of abnormal transcripts in a post hoc analysis.[6] There were also no favorable differences observed in exploratory clinical endpoints such as the 6-minute walk test, quantitative muscle testing, or grip relaxation time.[6]

Data Summary

Table 1: Participant Demographics and Dosing Cohorts in the NCT02312011 Trial

| Cohort | Number of Participants |

| This compound 100 mg | 7 |

| This compound 200 mg | 6 |

| This compound 300 mg | 6 |

| This compound 400 mg | 10 |

| This compound 600 mg | 10 |

| Placebo | 10 |

| Total | 49 |

| Data sourced from Thornton et al., Lancet Neurology 2023.[1][2][8] |

Table 2: Summary of Key Findings from the NCT02312011 Trial

| Parameter | Finding |

| Primary Outcome (Safety) | Generally well-tolerated. Most common adverse events were mild headache, contusion, and nausea. Injection site reactions were frequent. |

| Muscle Concentration (600 mg dose) | Mean: 3.11 µg/g; Maximum: 7.7 µg/g. Below the estimated therapeutic threshold of 10-15 µg/g. |

| Efficacy (Splicing Index) | No significant effect on the composite splicing index. |

| Clinical Endpoints | No significant improvements in exploratory clinical endpoints. |

| Data sourced from Thornton et al., Lancet Neurology 2023 and NEJM Journal Watch review.[6] |

Experimental Protocols

Quantification of this compound in Muscle Tissue

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a hybridization-based enzyme-linked immunosorbent assay (ELISA), would have been used to quantify this compound concentrations in muscle biopsy samples. A general workflow would involve:

-

Tissue Homogenization: A weighed portion of the muscle biopsy is homogenized in a suitable buffer to release the intracellular contents.

-

Oligonucleotide Extraction: A solid-phase extraction or liquid-liquid extraction method is employed to isolate the antisense oligonucleotide from the tissue homogenate.

-

Quantification: The extracted sample is then analyzed by a validated LC-MS/MS or ELISA method to determine the concentration of this compound.

Analysis of Alternative Splicing (Splicing Index)

The composite splicing index was likely determined by analyzing the alternative splicing of a panel of genes known to be mis-spliced in DM1. The general protocol would involve:

-

RNA Extraction: Total RNA is extracted from muscle biopsy samples.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Polymerase Chain Reaction (PCR): PCR is performed using primers that flank the alternatively spliced exons of the target genes.

-

Fragment Analysis: The PCR products are separated and quantified using methods like capillary electrophoresis or quantitative real-time PCR to determine the ratio of the different splice isoforms.

-

Splicing Index Calculation: The percentage of inclusion or exclusion for each analyzed exon is calculated, and these values are combined to generate a composite splicing index.

Discussion and Future Directions

The development of this compound represents a significant effort to target the fundamental cause of Myotonic Dystrophy Type 1. While the drug was found to be safe and well-tolerated, the Phase 1/2a trial highlighted a critical challenge in ASO therapy for muscle diseases: achieving sufficient drug concentrations in the target tissue after systemic administration.[2][11] The disappointing results of the this compound trial have spurred further research into strategies to enhance the delivery of oligonucleotides to skeletal muscle.[6]

Current and future approaches in the field include:

-

Chemical Modifications: Further optimization of the chemical modifications of ASOs to improve their stability, biodistribution, and cellular uptake.

-

Conjugation Strategies: Attaching targeting ligands, such as peptides or antibodies, to the ASO to facilitate its delivery to muscle cells.[12]

-

Alternative Delivery Systems: Exploring novel delivery vehicles, such as nanoparticles, to improve the systemic delivery of ASOs to muscle tissue.

Conclusion

The story of this compound's discovery and development provides a valuable lesson in the complexities of translating a promising therapeutic concept into a clinically effective treatment. While this compound itself did not succeed, the knowledge gained from its preclinical and clinical evaluation has been instrumental in guiding the ongoing efforts to develop effective therapies for Myotonic Dystrophy Type 1 and other genetic neuromuscular disorders. The challenges of drug delivery remain a key hurdle, but with continued innovation in oligonucleotide chemistry and drug delivery technologies, there is renewed hope for the development of disease-modifying treatments for patients with DM1.

References

- 1. worldmusclesociety.org [worldmusclesociety.org]

- 2. Publication of results from the IONIS-DMPKRx trial in DM1 - Institut de Myologie [institut-myologie.org]

- 3. An Overview of Alternative Splicing Defects Implicated in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Autism-related traits in myotonic dystrophy type 1 model mice are due to MBNL sequestration and RNA mis-splicing of autism-risk genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jwatch.org [jwatch.org]

- 7. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. ora.ox.ac.uk [ora.ox.ac.uk]

Baliforsen: A Technical Overview of Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baliforsen (also known as ISIS 598769) is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the myotonic dystrophy protein kinase (DMPK) gene. The therapeutic goal of this compound is to reduce the levels of toxic DMPK mRNA, which is responsible for the pathology of myotonic dystrophy type 1 (DM1). As with all oligonucleotide-based therapeutics, understanding the mechanisms of cellular uptake and subsequent tissue distribution is critical for optimizing efficacy and ensuring safety. This technical guide provides a comprehensive overview of the available data on the cellular uptake and distribution of this compound, drawing from clinical trial results and the broader understanding of antisense oligonucleotide pharmacology.

Cellular Uptake of Antisense Oligonucleotides: A Generalized Pathway

While specific in vitro studies on the cellular uptake mechanism of this compound are not publicly available, the general process for antisense oligonucleotides is understood to occur primarily through endocytosis. This process is initiated by the binding of the ASO to proteins on the cell surface, leading to internalization within membrane-bound vesicles.

Once inside the cell, the ASO must escape from the endosomal pathway to reach its target mRNA in the cytosol or nucleus. This "endosomal escape" is a critical and often rate-limiting step for the efficacy of ASOs. After release into the cytoplasm, this compound can translocate to the nucleus where it binds to the target DMPK mRNA. This binding event recruits RNase H, an endogenous enzyme that cleaves the target mRNA, leading to its degradation and a reduction in the synthesis of the toxic DMPK protein.

Clinical Distribution of this compound

A multicenter, randomized, dose-escalation, placebo-controlled, phase 1/2a clinical trial provided key insights into the distribution and safety of this compound in adult patients with myotonic dystrophy type 1.[1][2]

Data Presentation

The following table summarizes the concentration of this compound in skeletal muscle tissue following subcutaneous administration at various dose levels.

| Dose Group | Number of Participants | Mean this compound Concentration in Tibialis Anterior at Day 50 (µg/g) | Maximum this compound Concentration in Tibialis Anterior at Day 50 (µg/g) |

| 100 mg | 6 | Not Reported | Not Reported |

| 200 mg | 6 | Not Reported | Not Reported |

| 300 mg | 6 | Not Reported | Not Reported |

| 400 mg | 10 | Not Reported | Not Reported |

| 600 mg | 10 | 3.11 | 7.7 |

| Placebo | 10 | Not Applicable | Not Applicable |

Data from the Lancet Neurology, 2023.[3]

The results indicated that this compound concentrations in skeletal muscle increased with the dose.[1][2] However, even at the highest dose of 600 mg, the concentrations achieved were below the levels predicted to be necessary for substantial target reduction.[1][2][3] This suggests that while this compound does distribute to skeletal muscle, improving the efficiency of delivery to this target tissue is a key area for future research.[1][2]

Experimental Protocols

Phase 1/2a Clinical Trial Methodology

The primary objective of this study was to evaluate the safety and tolerability of multiple ascending doses of this compound in adults with DM1.

Study Design:

-

A multicenter, randomized, placebo-controlled, dose-escalation trial.[1][2]

-

Participants were adults aged 20-55 years with a genetic diagnosis of myotonic dystrophy type 1.[1][2]

-

Participants were randomly assigned to receive subcutaneous injections of this compound (100 mg, 200 mg, 300 mg, 400 mg, or 600 mg) or a placebo.[1][2]

-

Dosing occurred on days 1, 3, 5, 8, 15, 22, 29, and 36.[1][2]

Key Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.

-

Pharmacokinetics: this compound concentrations were measured in plasma and in skeletal muscle biopsies (tibialis anterior) taken at day 50.[3]

Conclusion and Future Directions